6-Amino-1,3-dipropyl-5-nitrosouracil

Adenosine Receptor Antagonism Xanthine Synthesis Cardiovascular Pharmacology

Procure 6-Amino-1,3-dipropyl-5-nitrosouracil as the essential precursor for 1,3-dipropylxanthine adenosine A1 receptor antagonists (Ki ≈ 0.46 nM). The 1,3-dipropyl substitution is structurally indispensable — dimethyl or unsubstituted analogs fail to achieve therapeutic-range receptor engagement. Its 5-nitroso group enables aqueous-phase sodium dithionite reduction (pH 11, room temperature), eliminating anhydrous solvents and pyrophoric hydride reagents for safer, scalable kg production. The nitroso handle also serves as a bidirectional redox switch (oxidation to 5-nitro; reduction to 5-amino), enabling parallel library synthesis. Additionally, it acts as a bidentate N5,O4 ligand for Re(I) and Pd(II) complexes with demonstrated antiproliferative activity against neuroblastoma (NB69) and glioma (U373-MG) cell lines.

Molecular Formula C10H16N4O3
Molecular Weight 240.26 g/mol
CAS No. 81250-33-1
Cat. No. B014046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1,3-dipropyl-5-nitrosouracil
CAS81250-33-1
Synonyms6-Amino-5-nitroso-1,3-dipropyl-2,4(1H,3H)-pyrimidinedione;  6-Amino-5-nitroso-1,3-dipropyluracil; 
Molecular FormulaC10H16N4O3
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCCCN1C(=C(C(=O)N(C1=O)CCC)N=O)N
InChIInChI=1S/C10H16N4O3/c1-3-5-13-8(11)7(12-17)9(15)14(6-4-2)10(13)16/h3-6,11H2,1-2H3
InChIKeyHLHWJHPBAYITQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-1,3-dipropyl-5-nitrosouracil (CAS 81250-33-1): Synthesis Intermediate and Pharmacological Precursor for Adenosine Receptor Antagonist Development


6-Amino-1,3-dipropyl-5-nitrosouracil (CAS 81250-33-1) is a synthetic pyrimidine derivative belonging to the 6-amino-5-nitrosouracil class, characterized by a purple crystalline solid with molecular formula C10H16N4O3 and molecular weight 240.26 g/mol . The compound possesses a characteristic 1,3-dipropyl substitution pattern on the uracil ring, distinguishing it from dimethyl and unsubstituted analogs in both physicochemical and pharmacological properties. Identified as an adenosine receptor antagonist precursor [1], this compound serves as a critical intermediate for synthesizing xanthine-based adenosine receptor ligands with enhanced A1/A2B receptor selectivity profiles. Its structural features enable further functionalization via reduction to the corresponding 5,6-diamino derivative, expanding its utility in medicinal chemistry programs targeting cardiovascular and neurological disorders [1]. The compound exhibits a melting point of 205-210°C and demonstrates room-temperature stability under refrigerated storage conditions .

Why 6-Amino-1,3-dipropyl-5-nitrosouracil (CAS 81250-33-1) Cannot Be Substituted with Dimethyl or Unsubstituted Analogs in Adenosine Receptor Antagonist Synthesis


Generic substitution of 6-amino-1,3-dipropyl-5-nitrosouracil with dimethyl or unsubstituted 6-amino-5-nitrosouracil analogs fails due to critical differences in downstream adenosine receptor binding profiles. Structure-activity relationship studies of 1,3-dialkylxanthine derivatives demonstrate that the dipropyl substitution at N1 and N3 positions confers significantly enhanced affinity for A1 adenosine receptors compared to dimethyl analogs [1]. The lipophilic propyl chains increase hydrophobic interactions within the receptor binding pocket, a property absent in 6-amino-1,3-dimethyl-5-nitrosouracil (DANU) and 6-amino-5-nitrosouracil. Furthermore, the 5-nitroso group serves as a reducible handle enabling selective conversion to the 5,6-diamino derivative, an essential precursor for subsequent purine ring closure to yield pharmacologically active 1,3-dipropylxanthines [2]. Substituting with analogs lacking the dipropyl motif would yield final xanthine products with altered A1/A2B selectivity ratios and reduced therapeutic windows. The compound's specific reduction product, 5,6-diamino-1,3-dipropyluracil (CAS 81250-34-2, melting point 128-132°C), differs substantially from the dimethyl analog in both physical properties and receptor engagement , making cross-substitution in established synthetic protocols impossible without compromising target affinity and selectivity.

6-Amino-1,3-dipropyl-5-nitrosouracil (CAS 81250-33-1): Quantitative Differentiation Evidence Against Comparator Compounds


Synthetic Intermediate for 1,3-Dipropylxanthine Adenosine Receptor Antagonists vs. 1,3-Dimethylxanthine Precursors

6-Amino-1,3-dipropyl-5-nitrosouracil serves as a direct precursor for synthesizing 1,3-dipropylxanthine adenosine receptor antagonists, whereas 6-amino-1,3-dimethyl-5-nitrosouracil (DANU) yields 1,3-dimethylxanthine derivatives. The dipropyl substitution confers approximately 100-fold higher affinity for A1 adenosine receptors compared to dimethyl-substituted xanthine scaffolds in radioligand binding assays . This difference is structurally determined at the precursor stage: only the 1,3-dipropyl-substituted precursor can be converted via nitroso reduction and ring closure to yield 1,3-dipropylxanthine products with nanomolar A1 receptor Ki values .

Adenosine Receptor Antagonism Xanthine Synthesis Cardiovascular Pharmacology

Reductive Conversion to 5,6-Diamino-1,3-dipropyluracil: Synthetic Efficiency vs. Dimethyl Analog

Reduction of the 5-nitroso group in 6-amino-1,3-dipropyl-5-nitrosouracil using sodium dithionite in alkaline aqueous media (pH 11, 50% ammonium hydroxide) yields 5,6-diamino-1,3-dipropyluracil (CAS 81250-34-2) with complete conversion as evidenced by color change from purple to colorless . The reaction proceeds under mild conditions (room temperature, aqueous solvent) without requiring anhydrous conditions or inert atmosphere, in contrast to reduction of the dimethyl analog which typically employs sodium borohydride or lithium aluminum hydride in anhydrous organic solvents . This aqueous-phase reduction represents a safer, more scalable synthetic route for the dipropyl derivative.

Chemical Reduction Intermediate Synthesis Purine Ring Formation

Physical Property Differentiation: Melting Point Comparison with 5,6-Diamino-1,3-dipropyluracil Reduction Product

6-Amino-1,3-dipropyl-5-nitrosouracil exhibits a melting point range of 205-210°C , while its reduction product, 5,6-diamino-1,3-dipropyluracil (CAS 81250-34-2), melts at 128-132°C . This substantial melting point differential of approximately 77-78°C enables definitive identity confirmation and purity assessment of the precursor versus the reduced product. The dimethyl analog 6-amino-1,3-dimethyl-5-nitrosouracil (DANU) lacks a well-documented melting point in primary literature but has been characterized primarily through X-ray crystallography rather than thermal analysis [1].

Quality Control Identity Confirmation Purity Assessment

Oxidation State Versatility: Nitroso Group as a Redox-Switchable Functional Handle

The 5-nitroso group in 6-amino-1,3-dipropyl-5-nitrosouracil enables bidirectional redox switching: oxidation yields 6-amino-1,3-dipropyl-5-nitrouracil using hydrogen peroxide or potassium permanganate, while reduction yields 5,6-diamino-1,3-dipropyluracil using sodium dithionite or hydride reagents . This dual reactivity is not accessible from the 5,6-diamino derivative or from 5-unsubstituted uracil analogs. The nitroso oxidation state (N=O, nitrogen +3) represents a strategic intermediate that can be tuned toward either more oxidized (nitro, +5) or more reduced (amino, -3) nitrogen functionalities without altering the 1,3-dipropyl framework .

Redox Chemistry Functional Group Interconversion Derivatization Potential

Pharmacological Precursor Utility: Access to Selective Adenosine A2B Receptor Antagonists

1,3-Dipropyl-substituted xanthines derived from 6-amino-1,3-dipropyl-5-nitrosouracil have demonstrated enhanced selectivity for A2B adenosine receptors compared to dimethyl-substituted analogs. Structure-activity relationship studies of 1,3-dialkyl-8-(hetero)aryl-9-deazaxanthines indicate that 1,3-dipropyl substitution contributes to nanomolar binding affinity at recombinant human A2B receptors, while maintaining reduced affinity at A1 and A2A subtypes [1]. In contrast, 1,3-dimethyl-substituted xanthine scaffolds exhibit reduced A2B selectivity and lower overall receptor engagement [2]. The 1,3-dipropyl motif is essential for achieving therapeutic-range A2B antagonism for respiratory and inflammatory indications.

A2B Adenosine Receptor Xanthine Derivatives Asthma Therapeutics

Metal Complexation Potential: Coordination Chemistry via N5 and O4 Donor Atoms

The 6-amino-5-nitrosouracil scaffold, including the 1,3-dipropyl derivative, functions as a bidentate ligand coordinating through N5 (nitroso nitrogen) and O4 (carbonyl oxygen) atoms to form five-membered chelate rings with transition metals. X-ray crystallographic studies of the related 6-amino-1,3-dimethyl-5-nitrosouracil (DANU) complex fac-[ReCl(CO)₃(DANU-N5,O4)] confirm this coordination mode with Re(I) [1]. This bidentate chelation is structurally conserved across the 6-amino-5-nitrosouracil class and is distinct from monodentate coordination observed with 5-unsubstituted uracils. Palladium(II) complexes of 5-nitrosopyrimidines exhibit antiproliferative activity against human neuroblastoma (NB69) and glioma (U373-MG) cell lines [2], suggesting metal complexation as a viable strategy for developing metallodrug candidates from the 1,3-dipropyl scaffold.

Coordination Chemistry Metal Complexes Antiproliferative Agents

6-Amino-1,3-dipropyl-5-nitrosouracil (CAS 81250-33-1): Validated Application Scenarios Based on Quantitative Differentiation Evidence


Synthesis of Subtype-Selective Adenosine A1 and A2B Receptor Antagonists for Cardiovascular and Respiratory Drug Discovery Programs

Procure 6-amino-1,3-dipropyl-5-nitrosouracil as a critical synthetic intermediate for developing 1,3-dipropylxanthine adenosine receptor antagonists with nanomolar A1 affinity (Ki ≈ 0.46 nM for optimized C8-substituted derivatives ) and enhanced A2B selectivity compared to dimethyl-substituted xanthine scaffolds. The 1,3-dipropyl motif established at the precursor stage is essential for achieving therapeutic-range receptor engagement in congestive heart failure, tachycardia, and asthma indications. Reduction to 5,6-diamino-1,3-dipropyluracil followed by purine ring closure yields pharmacologically active xanthines that cannot be accessed from 1,3-dimethyl or unsubstituted precursors due to substantial differences in receptor binding profiles .

Aqueous-Phase Reduction to 5,6-Diamino-1,3-dipropyluracil for Scalable Intermediate Production

Utilize 6-amino-1,3-dipropyl-5-nitrosouracil in aqueous-phase sodium dithionite reduction (pH 11, 50% ammonium hydroxide, room temperature) to generate 5,6-diamino-1,3-dipropyluracil (CAS 81250-34-2) with complete conversion . This aqueous reduction protocol eliminates the need for anhydrous solvents and pyrophoric hydride reagents (NaBH₄, LiAlH₄) typically required for reducing the dimethyl analog , enabling safer scale-up, reduced solvent costs, and simpler waste disposal. The substantial melting point differential (205-210°C for precursor vs. 128-132°C for product ) facilitates straightforward quality control and identity confirmation during multi-kilogram production campaigns.

Late-Stage Functional Group Interconversion via Redox-Switchable 5-Nitroso Handle for Parallel Derivative Synthesis

Exploit the redox-switchable 5-nitroso group in 6-amino-1,3-dipropyl-5-nitrosouracil as a strategic diversification point: oxidation with H₂O₂ or KMnO₄ yields the corresponding 5-nitro derivative, while reduction with dithionite yields the 5-amino derivative . This bidirectional redox control from a single nitroso intermediate enables parallel synthesis of structurally distinct 1,3-dipropyluracil libraries for structure-activity relationship studies, a synthetic versatility absent in 5-unsubstituted or 5-amino-only analogs. Applications include generating diverse ligand sets for adenosine receptor subtype profiling and metal complexation studies [1].

Transition Metal Complexation for Antiproliferative Metallodrug Development Targeting Brain Tumors

Employ 6-amino-1,3-dipropyl-5-nitrosouracil as a bidentate N5,O4 ligand for synthesizing Re(I), Pd(II), and other transition metal complexes with demonstrated antiproliferative activity against human neuroblastoma (NB69) and glioma (U373-MG) cell lines [1][2]. The five-membered chelate ring formed via nitroso nitrogen and carbonyl oxygen coordination stabilizes metal complexes and may enhance cellular uptake compared to monodentate uracil ligands. The 1,3-dipropyl substitution increases lipophilicity relative to dimethyl analogs, potentially improving blood-brain barrier penetration for CNS-targeted metallodrug candidates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Amino-1,3-dipropyl-5-nitrosouracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.